molecular formula C9H11ClFN3 B1476580 4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine CAS No. 2092795-30-5

4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine

Cat. No.: B1476580
CAS No.: 2092795-30-5
M. Wt: 215.65 g/mol
InChI Key: LBNPMRJXKUQSPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine is C9H11ClFN3 . The molecular weight is 215.655 Da . The structure includes a pyrrolidine ring, which is a five-membered ring with nitrogen .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 183.6 . The melting point is between 96-98 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have focused on the synthesis and characterization of pyrimidine derivatives due to their significant biological and pharmacological properties. For example, studies have explored the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through various chemical reactions, demonstrating the versatility of pyrimidine as a core structure for developing biologically active compounds. These synthetic approaches often involve nucleophilic substitution reactions, highlighting the reactivity of chloro and fluoro substituents on the pyrimidine ring to introduce diverse functional groups that can lead to potential pharmaceutical candidates (Bakhite et al., 2005).

Applications in Medicinal Chemistry

The pyrimidine scaffold, particularly when substituted with chloro, fluoro, and pyrrolidinyl groups, has been extensively studied for its potential in medicinal chemistry. For instance, derivatives of pyrimidine have been synthesized and evaluated for various biological activities, including antibacterial and anticancer properties. The structural modifications at specific positions on the pyrimidine ring can significantly influence the biological activity, offering insights into the design of new therapeutic agents. The exploration of pyrimidine derivatives as intermediates in the synthesis of small molecule anticancer drugs exemplifies the importance of such compounds in drug discovery (Kou & Yang, 2022).

Material Science and Nonlinear Optics

Pyrimidine derivatives also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as components in nonlinear optical materials. The electronic properties of pyrimidine rings, especially when modified with specific substituents, make them suitable for use in optoelectronic devices. Research has shown that pyrimidine-based compounds can exhibit desirable photophysical properties, such as high quantum yields and specific emission wavelengths, making them suitable for use in OLEDs and other optoelectronic applications (Chang et al., 2013).

Mechanism of Action

In terms of its chemical structure, it belongs to the class of pyrimidines, which are aromatic heterocyclic compounds similar to pyridine and benzene. Pyrimidines have a wide range of applications in medicinal chemistry and drug design due to their ability to mimic a variety of biological substrates, and their potential to form multiple hydrogen bonds which can improve binding affinity and selectivity in drug-receptor interactions .

Properties

IUPAC Name

4-chloro-6-[3-(fluoromethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c10-8-3-9(13-6-12-8)14-2-1-7(4-11)5-14/h3,6-7H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNPMRJXKUQSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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